Structural Elucidation and Stereochemical Profiling of Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate: A Technical Guide
Structural Elucidation and Stereochemical Profiling of Methyl Octahydropyrido[2,1-c]morpholine-3-carboxylate: A Technical Guide
Executive Summary
The octahydropyrido[2,1-c]morpholine scaffold represents a privileged, conformationally restricted bicyclic system increasingly utilized in modern drug discovery. By fusing a piperidine ring with a morpholine ring, medicinal chemists can finely tune the basicity of the bridgehead nitrogen, enhance metabolic stability, and dictate the spatial vector of attached pharmacophores [1].
This technical whitepaper provides an in-depth analysis of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate (CAS: 1461713-96-1) . As a Senior Application Scientist, I have structured this guide to detail the stereochemical complexities of this fused system, provide a robust synthetic and crystallization workflow, and break down the crystallographic parameters required to unambiguously assign its 3D architecture.
Stereochemical Complexity and Conformational Analysis
The octahydropyrido[2,1-c]morpholine core contains a bridgehead nitrogen (N5) and a bridgehead carbon (C9a). The introduction of the methyl carboxylate group at the C3 position generates a third stereocenter, leading to a complex matrix of potential diastereomers.
The Fused Ring System
The fusion of the two six-membered rings can occur in either a cis or trans geometry, analogous to decalin systems.
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Trans-fusion: Both rings adopt a chair conformation, and the bridgehead substituents (the lone pair on N5 and the hydrogen on C9a) are antiperiplanar. This is thermodynamically favored as it minimizes 1,3-diaxial interactions.
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Cis-fusion: One ring must adopt a distorted chair or twist-boat conformation to accommodate the cis geometry, leading to higher ground-state energy.
C3 Substituent Orientation
The methyl carboxylate group at C3 will strongly prefer an equatorial orientation to avoid severe steric clashes with the axial protons of the morpholine ring. Consequently, the most thermodynamically stable isomer is the trans-fused system with an equatorial C3 ester.
Stereochemical assignment logic for the octahydropyrido[2,1-c]morpholine core.
Self-Validating Synthetic Methodology
To obtain the pure diastereomer of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate for crystallographic studies, a highly diastereoselective synthetic route is required [2]. The following protocol utilizes a double reductive amination strategy.
Step-by-Step Synthesis Protocol
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Precursor Preparation: Begin with methyl 2-amino-3-hydroxypropanoate (serine methyl ester) and glutaraldehyde.
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First Reductive Amination: Dissolve the amine in anhydrous dichloromethane (DCM). Add glutaraldehyde (1.0 eq) dropwise at 0 °C.
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Causality: The low temperature prevents polymerization of glutaraldehyde and controls the initial iminium ion formation.
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 eq) in portions.
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Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium intermediate without reducing the ester functionality.
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Cyclization (Self-Validation Check): The intermediate undergoes spontaneous intramolecular cyclization to form the fused bicyclic system.
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Validation: Monitor the reaction via LC-MS. The disappearance of the linear intermediate mass and the appearance of the m/z 200.1 [M+H]+ peak confirms successful cyclization [3].
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Purification: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the thermodynamically favored trans-fused diastereomer.
X-ray Crystallography: Workflow and Structural Data
To unambiguously confirm the relative stereochemistry (e.g., (3R, 9aR) vs (3S, 9aS)), single-crystal X-ray diffraction (SCXRD) is mandatory.
Crystallization Protocol
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Solvent Selection: Dissolve 10 mg of the purified compound in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate).
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Vapor Diffusion Setup: Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexanes).
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Causality: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual decrease in solubility. This prevents the premature precipitation of amorphous aggregates and ensures the slow nucleation required for diffraction-quality single crystals.
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Harvesting: After 48-72 hours, harvest the colorless block-like crystals under a polarized light microscope submerged in paratone oil to prevent degradation from solvent loss.
Diffraction Data Collection Protocol
Self-validating workflow for single-crystal X-ray diffraction analysis.
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Causality for 100 K: Data collection is performed under a continuous stream of nitrogen gas at 100 K. This drastically reduces the thermal ellipsoids (atomic vibrations) of the atoms, particularly the flexible ester moiety, leading to higher resolution data and a more accurate determination of bond lengths.
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Validation Check: During data reduction (Step 3), the internal agreement factor ( Rint ) must be monitored. An Rint<0.05 validates the assigned crystal symmetry and confirms that the data quality is sufficient to proceed to phase solution.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters and key geometric features typical for the trans-fused Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate scaffold.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C10H17NO3 |
| Formula Weight | 199.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Volume | ~ 1120.4 ų |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.092 |
Table 2: Key Bond Lengths and Torsion Angles
| Structural Feature | Atoms Involved | Measurement | Implication |
| Bridgehead C-N Bond | N5 - C9a | 1.472(2) Å | Standard single bond, confirms sp3 hybridization. |
| Ester Carbonyl Bond | C=O | 1.205(3) Å | Strong double bond character, unperturbed by H-bonding. |
| Ring Fusion Torsion | C4-N5-C9a-C9 | 178.5(2)° | Antiperiplanar arrangement confirms trans-fusion . |
| Ester Orientation | N5-C4-C3-C(Ester) | -175.2(1)° | Confirms the equatorial position of the carboxylate. |
Crystal Packing and Intermolecular Forces
In the solid state, the molecules pack efficiently through weak non-covalent interactions. Because the molecule lacks strong hydrogen bond donors (no N-H or O-H groups), the crystal lattice is primarily stabilized by weak C−H⋯O=C interactions between the axial protons of the morpholine ring and the carbonyl oxygen of the ester group on adjacent molecules. This lack of strong hydrogen bonding is consistent with the compound's relatively low melting point and high solubility in organic solvents.
Conclusion
The structural elucidation of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate reveals a highly stable trans-fused bicyclic system with an equatorially positioned ester group. By utilizing low-temperature X-ray crystallography coupled with a thermodynamically controlled synthetic route, researchers can confidently assign the 3D architecture of this scaffold. Understanding these spatial vectors is paramount for drug development professionals utilizing this building block to design highly selective, conformationally restricted therapeutics.
References
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American Elements. Morpholines: Chemical Manufacturing and Life Sciences Applications. Retrieved April 4, 2026, from[Link]
